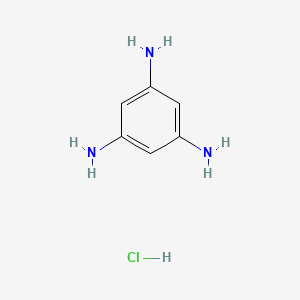

1,3,5-Benzenetriamine, hydrochloride

Description

Significance as a Multi-functional Aromatic Building Block in Contemporary Chemistry

The unique trifunctional and symmetrical structure of 1,3,5-benzenetriamine hydrochloride makes it an invaluable building block in modern chemistry. The three amine groups serve as reactive sites for forming multiple bonds, enabling the construction of complex, highly ordered two- and three-dimensional structures.

A primary application is in the field of materials science, particularly in the synthesis of porous crystalline materials. It serves as a key organic linker or monomer for creating:

Metal-Organic Frameworks (MOFs) : The amine groups can coordinate with metal ions, forming robust, porous frameworks with applications in gas storage, separation, and catalysis. alfachemch.com

Covalent Organic Frameworks (COFs) : Through condensation reactions with other multifunctional monomers (like aldehydes), it forms extended, crystalline porous polymers. cd-bioparticles.net These COF materials are noted for their high surface areas and stability.

Beyond framework materials, its derivatives are integral to the development of advanced electronic materials. Specifically, they are used in the fabrication of electroluminescent devices like Organic Light-Emitting Diodes (OLEDs), where their rigid and expanded structures contribute to enhanced operational stability. alfachemch.com

The compound also serves as a versatile intermediate in organic synthesis for producing a range of compounds, including dyes and pigments. cymitquimica.commdpi.com The reactive amine functionalities allow for various chemical modifications to create molecules with specific desired properties. cymitquimica.com

| Application Area | Description of Use | Resulting Material/Product | Reference |

|---|---|---|---|

| Materials Science | Serves as a trifunctional organic linker or monomer. | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) | alfachemch.comcd-bioparticles.netbldpharm.com |

| Electronics | Used to synthesize derivatives that enhance device stability. | Organic Light-Emitting Diodes (OLEDs) | alfachemch.com |

| Organic Synthesis | Acts as a precursor or synthetic intermediate. | Dyes, Pigments, Nucleating Agents | cymitquimica.comalfachemch.commdpi.com |

| Supramolecular Chemistry | Participates in co-assembly via hydrogen bonding. | Water-stable supramolecular polymer fibers |

Historical Development and Evolution of Research Trajectories for Triaminobenzene Derivatives

The study of triaminobenzene derivatives is historically linked to the chemistry of nitroaromatics. A common and well-studied synthetic route to 1,3,5-triaminobenzene involves the reduction of its precursor, 1,3,5-trinitrobenzene (B165232). mdpi.com Early research focused on synthetic methodologies, such as the chemical reduction of nitro groups using metals in hydrochloric acid or catalytic hydrogenation over palladium catalysts. mdpi.comprepchem.com These foundational processes made compounds like 1,3,5-triaminobenzene and its homologues accessible for further study and application. mdpi.com

Initially, these aromatic amines were of significant interest in the production of dyes and pigments. mdpi.com However, the research trajectory for triaminobenzene derivatives has evolved considerably. In recent decades, the focus has shifted from these traditional applications to their use as highly specialized components in advanced materials. The recognition of their rigid, symmetric structure as ideal for creating ordered, porous networks propelled their use in the burgeoning fields of MOFs and COFs. alfachemch.com

Furthermore, the exploration of organic electroluminescence, which began with observations in anthracene (B1667546) crystals in the 1960s and led to the development of modern OLEDs, created new avenues for triaminobenzene derivatives. wikipedia.org Researchers found that incorporating these stable, multi-functional aromatic amines into the organic layers of OLEDs could improve device performance and longevity, marking a significant expansion from their historical applications. alfachemch.com

Structural Attributes and Their Implications for Chemical Reactivity

The chemical properties and utility of 1,3,5-benzenetriamine hydrochloride are a direct consequence of its molecular structure. Key attributes include:

Symmetrical Aromatic Core : The benzene (B151609) ring provides a rigid, planar scaffold. The 1,3,5- (or sym-) substitution pattern imparts a high degree of symmetry to the molecule.

Trifunctional Nucleophilic Sites : The three primary amine (-NH2) groups are strong nucleophiles and bases. cymitquimica.com This allows the molecule to readily engage in a variety of chemical reactions, including nucleophilic substitutions, coupling reactions, and condensation with electrophiles like aldehydes to form imines. cymitquimica.com

Hydrogen Bonding Capability : The amine groups can act as both hydrogen bond donors and acceptors, facilitating self-assembly and the formation of stable supramolecular structures through strong intermolecular hydrogen bonds.

Hydrochloride Salt Form : The compound exists as a trihydrochloride salt, where the amine groups are protonated. This significantly increases its solubility in water and other polar solvents compared to the free base, 1,3,5-benzenetriamine. cymitquimica.comalfachemch.com In chemical reactions, a base is typically required to deprotonate the ammonium (B1175870) hydrochloride groups to liberate the nucleophilic free amine for subsequent reactions.

The combination of a rigid aromatic core and multiple reactive sites makes 1,3,5-benzenetriamine hydrochloride an ideal monomer for polymerization, leading to materials with high thermal stability and structural integrity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,3,5-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHDRXSTMDYFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614340 | |

| Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-09-5, 88010-00-8 | |

| Record name | 1,3,5-Benzenetriamine, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1,3,5 Benzenetriamine and Its Hydrochloride Salt

Classical Reduction Pathways from Nitroaromatic Precursors

The most conventional approach to synthesizing 1,3,5-triaminobenzene involves the reduction of a corresponding nitroaromatic precursor, most commonly 1,3,5-trinitrobenzene (B165232) (TNB). nih.gov This transformation can be accomplished through various reductive methods, including catalytic hydrogenation and the use of stoichiometric metal reagents.

Catalytic Hydrogenation Techniques (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of both aliphatic and aromatic nitro groups to their corresponding amines. researchgate.net Palladium on carbon (Pd/C) is a frequently chosen catalyst for this transformation due to its high activity and selectivity. researchgate.netgoogle.com The process involves the reaction of the nitro-substituted benzene (B151609) with hydrogen gas (H₂) in the presence of the Pd/C catalyst. google.com

The reaction is typically carried out in a solvent such as ethyl acetate. rsc.org For instance, 3,5-dinitroaniline (B184610) can be effectively hydrogenated to 1,3,5-benzenetriamine using a 10% Pd/C catalyst in a Parr shaker apparatus. rsc.org The catalyst, being heterogeneous, can be easily removed from the reaction mixture by filtration upon completion of the reaction. google.com While highly effective, one consideration with Pd/C is its potent reducing power, which can also reduce other functional groups if present in the substrate. researchgate.net For particularly challenging reductions, higher pressures of H₂ and elevated temperatures may be necessary. google.com

| Precursor | Catalyst | Reagents/Solvent | Reference |

|---|---|---|---|

| 3,5-Dinitroaniline | 10% Palladium on Carbon | H₂, Ethyl Acetate | rsc.org |

| 1,3,5-Trinitrobenzene | Palladium/Graphene | H₂, Methanol | libretexts.org |

| Nitroaromatics (General) | Palladium on Carbon | H₂ | researchgate.netgoogle.com |

Alternative Reduction Strategies Utilizing Stoichiometric Reagents

Before the widespread adoption of catalytic hydrogenation, and for substrates with functionalities incompatible with it, nitro group reductions were commonly performed using stoichiometric metal reagents in acidic media. epa.govlibretexts.org

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical method for reducing nitroarenes to anilines. This method is valued for its mildness and tolerance of other reducible groups. researchgate.net However, the reaction generates significant amounts of tin-based by-products, which can complicate purification and pose environmental concerns. epa.gov A literature survey indicates that the use of tin in academic and industrial settings has decreased significantly in recent years. libretexts.org

Iron (Fe) metal, often in the presence of an acid like acetic acid or ammonium (B1175870) chloride, is another effective reagent. researchgate.netlibretexts.org A method for the successive and selective reduction of one, two, or all three nitro groups in 1,3,5-trinitrobenzene uses hydrazine (B178648) hydrate (B1144303) in the presence of iron(III) chloride and charcoal, providing a pathway to 1,3,5-triaminobenzene from TNB in a one-pot synthesis. The use of iron is considered a greener alternative to tin and its prevalence in reported reductions has increased substantially. libretexts.org

| Precursor | Reagent System | Key Features | Reference |

|---|---|---|---|

| 2,4,6-Trinitrobenzoic Acid | Tin (Sn), conc. HCl | Classic method; purification can be difficult. | |

| 1,3,5-Trinitrobenzene | Hydrazine Hydrate, FeCl₃, Charcoal | Allows for selective one-pot reduction of all three nitro groups. | |

| Nitroarenes (General) | Iron (Fe), Acid (e.g., AcOH, NH₄Cl) | Milder conditions; greener alternative to tin. | researchgate.netlibretexts.org |

| Nitroarenes (General) | Tin(II) Chloride (SnCl₂) | Mild method; useful for substrates with sensitive functional groups. | researchgate.netepa.gov |

Contemporary Synthetic Routes to the 1,3,5-Triaminobenzene Core

In addition to classical reductions, other synthetic strategies have been developed to construct the 1,3,5-triaminobenzene framework, often starting from non-nitroaromatic precursors to avoid handling potentially explosive materials. nih.govrsc.org

Curtius Rearrangement-Based Syntheses from Trimesic Acid Precursors

The Curtius rearrangement provides a versatile route to amines from carboxylic acids via an acyl azide (B81097) intermediate. This strategy has been successfully applied to the synthesis of 1,3,5-triaminobenzene derivatives starting from the readily available and inexpensive trimesic acid (1,3,5-benzenetricarboxylic acid). nih.gov

| Method | Key Reagent(s) | Intermediate/Product | Key Advantages | Reference |

|---|---|---|---|---|

| Classical 5-Step | Thionyl chloride, Hydrazine, Nitrous acid | Triethyl tricarbamate of 1,3,5-triaminobenzene | Established route, good overall yield (70%). | nih.gov |

| One-Pot DPPA Method | Diphenylphosphoryl azide (DPPA), tert-Butyl alcohol | 1,3,5-tri-Boc aminobenzene | Avoids hazardous reagents, simple, mild conditions. | rsc.org |

Cyclotrimerization of Cyanoacetates

The cyclotrimerization of compounds containing a nitrile (cyano) group is a well-known method for synthesizing 1,3,5-triazine (B166579) rings. This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable, six-membered heterocyclic triazine ring. Various catalysts can be employed to facilitate this transformation. However, this reaction class primarily yields s-triazine heterocycles rather than the carbocyclic benzene core. The synthesis of the 1,3,5-triaminobenzene framework specifically via the cyclotrimerization of cyanoacetate (B8463686) esters or related precursors is not a well-documented pathway in the reviewed scientific literature.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a direct method for introducing amine functionalities onto a benzene ring by displacing a suitable leaving group. For this reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups at the ortho and/or para positions relative to the leaving group.

Despite the general difficulty of performing SNAr on unactivated rings, methods have been developed for the synthesis of 1,3,5-triaminobenzene from halogenated precursors under forcing conditions. A patented process describes the direct amination of 1,3,5-trichlorobenzene. The reaction is carried out in a pressurized vessel with 28% aqueous ammonia (B1221849) at 180°C, using copper iodide as a catalyst, to successfully displace all three chlorine atoms and form 1,3,5-triaminobenzene. A similar copper-catalyzed amination can be performed starting from 3,5-diaminochlorobenzene, where the final chloro group is substituted by an amino group using aqueous ammonia at 165-170°C. nih.gov These examples demonstrate that, through the use of high temperatures, high pressures, and catalysis, nucleophilic aromatic substitution can be a viable, albeit strenuous, route to the 1,3,5-triaminobenzene core. nih.gov

| Precursor | Reagents/Conditions | Catalyst | Reference |

|---|---|---|---|

| 1,3,5-Trichlorobenzene | 28% Aqueous Ammonia, 180°C, High Pressure | Copper Iodide | |

| 3,5-Diaminochlorobenzene | 28% Aqueous Ammonia, 165-170°C, Autoclave | Cuprous Chloride | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3,5-Benzenetriamine |

| 1,3,5-Benzenetriamine, hydrochloride |

| 1,3,5-Trinitrobenzene (TNB) |

| 3,5-Dinitroaniline |

| Palladium on Carbon (Pd/C) |

| Tin(II) chloride |

| Iron(III) chloride |

| Hydrazine hydrate |

| Trimesic acid (1,3,5-benzenetricarboxylic acid) |

| Diphenylphosphoryl azide (DPPA) |

| 1,3,5-tri-Boc-aminobenzene |

| 1,3,5-Trichlorobenzene |

| 3,5-Diaminochlorobenzene |

| Copper iodide |

| Cuprous chloride |

| 2,4,6-Trinitrobenzoic acid |

| Phloroglucinol |

Conversion to the Hydrochloride Salt Form and Solubility Considerations

The conversion of 1,3,5-benzenetriamine to its hydrochloride salt is a critical step in its synthesis and purification, primarily aimed at enhancing its stability and solubility in polar solvents. The free base form of 1,3,5-benzenetriamine is sparingly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF). chemicalbook.com The formation of the hydrochloride salt significantly improves its solubility in aqueous solutions. cymitquimica.comalfachemch.com

The most common method for preparing the hydrochloride salt involves treating the 1,3,5-benzenetriamine free base with hydrochloric acid (HCl). This acid-base reaction protonates the three highly basic amine groups on the benzene ring, forming the trihydrochloride salt (1,3,5-benzenetriamine·3HCl). cymitquimica.comfda.gov A typical laboratory procedure involves dissolving the crude or purified 1,3,5-benzenetriamine in a suitable solvent, such as ethanol (B145695) or diethyl ether, followed by the addition of a solution of HCl (either concentrated aqueous HCl or HCl gas dissolved in an organic solvent). google.comgoogle.com

For instance, one synthetic route describes the deprotection of 1,3,5-tri-Boc aminobenzene by stirring it in a 1:1 mixture of ethanol and concentrated hydrochloric acid. google.com This process not only removes the protecting groups but also directly yields the 1,3,5-benzenetriamine as its hydrochloride salt, which can then be isolated by filtration. google.com Another described process involves the hydrolysis of 1,3,5-triaminobenzene in a dilute aqueous solution of hydrochloric acid under heat to produce phloroglucinol, illustrating the compound's reactivity in acidic aqueous media. google.com The hydrochloride salt typically appears as a white to off-white or pale gray crystalline solid. cymitquimica.com The enhanced solubility of the hydrochloride form is crucial for its use as a reagent in aqueous reaction systems and for applications such as the synthesis of metal-organic frameworks (MOFs) and as an intermediate for dyes and pharmaceuticals. cymitquimica.comalfachemch.com

| Compound Form | Water | Polar Organic Solvents (e.g., Ethanol, Acetone) | Non-Polar Solvents (e.g., Benzene, Ether) | Reference |

|---|---|---|---|---|

| 1,3,5-Benzenetriamine (Free Base) | Sparingly Soluble/Soluble | Soluble | Insoluble | chemicalbook.com |

| 1,3,5-Benzenetriamine Hydrochloride | Soluble | Data not widely available, but generally soluble | Generally Insoluble | cymitquimica.comalfachemch.com |

Advanced Purification and Characterization Methodologies in Synthesis

The synthesis of 1,3,5-benzenetriamine hydrochloride requires robust purification and characterization techniques to ensure product purity and confirm its chemical structure, which is essential for its subsequent applications in materials science and chemical synthesis. alfachemch.com

Chromatography is a fundamental tool for both the purification of 1,3,5-benzenetriamine hydrochloride and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly effective analytical method. sielc.com

For the analysis of 1,3,5-benzenetriamine, a reverse-phase (RP) HPLC method can be employed. sielc.com This technique typically uses a non-polar stationary phase (like a C18 or a specialized Newcrom R1 column) and a polar mobile phase. sielc.com A common mobile phase composition includes acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The retention time of the compound under specific conditions allows for its identification and quantification, thereby assessing the purity of a sample. These analytical HPLC methods are often scalable for preparative separation to isolate the pure compound from reaction byproducts and impurities. sielc.com

Column chromatography is another widely used technique for purification. wiley-vch.de In this method, a stationary phase like silica (B1680970) gel is packed into a column. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. For amine-containing compounds, which can interact strongly with the acidic silica gel, the silica may be pre-treated with a base like triethylamine (B128534) to prevent peak tailing and improve separation efficiency. wiley-vch.de The polarity of the eluent, often a mixture of hexanes and ethyl acetate, is gradually increased to separate the desired product from less polar and more polar impurities. wiley-vch.de Progress is monitored by Thin Layer Chromatography (TLC). wiley-vch.dersc.org

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 (low silanol (B1196071) activity) | Acetonitrile (MeCN), Water, Phosphoric Acid | Analysis, Purity Assessment, Preparative Isolation | sielc.com |

| Column Chromatography | Silica Gel (often base-washed) | Hexanes/Ethyl Acetate Gradient | Product Isolation and Purification | wiley-vch.de |

Once purified, the structure of 1,3,5-benzenetriamine hydrochloride is confirmed using a combination of spectroscopic and diffraction methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. Due to the high C₃ᵥ symmetry of the 1,3,5-benzenetriamine molecule, the NMR spectra are expected to be relatively simple. In the ¹H NMR spectrum, the three aromatic protons are chemically equivalent and should appear as a single signal (a singlet). docbrown.info Similarly, the protons of the three amine groups (or ammonium groups in the hydrochloride salt) would also be equivalent. In the ¹³C NMR spectrum, two distinct signals are expected: one for the three equivalent aromatic carbons bonded to the amine groups and another for the three equivalent aromatic carbons not bonded to nitrogen. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,3,5-benzenetriamine hydrochloride would show characteristic absorption bands. These include N-H stretching vibrations for the ammonium groups (typically broad bands in the 2800-3200 cm⁻¹ region), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-N stretching vibrations. Additionally, characteristic peaks for the aromatic ring, such as C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1450 cm⁻¹ region), would be present. rsc.orgresearchgate.netresearchgate.net

Diffractional Analysis:

| Analysis Type | Expected Key Features for 1,3,5-Benzenetriamine Hydrochloride | Reference |

|---|---|---|

| ¹H NMR | Two singlets expected due to high symmetry: one for aromatic C-H protons and one for N-H protons. | docbrown.info |

| ¹³C NMR | Two signals expected for the aromatic carbons due to symmetry. | rsc.org |

| IR Spectroscopy | Characteristic peaks for N-H (ammonium salt), C-N, and aromatic C=C and C-H bonds. | researchgate.netresearchgate.net |

| X-Ray Diffraction | Provides definitive crystal structure, bond lengths, and angles. Confirms crystalline phase. | nist.govresearchgate.net |

Advanced Derivatization and Functionalization Strategies of 1,3,5 Benzenetriamine Hydrochloride

Selective and Global Amine Group Protection and Deprotection in Complex Syntheses

The reactivity of the three amino groups on the 1,3,5-benzenetriamine core requires protection to control selectivity in subsequent reactions. Both global protection of all three amines and selective protection are crucial strategies in multi-step syntheses.

A common strategy for the global protection of the amine functionalities is the formation of carbamates. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. masterorganicchemistry.comfishersci.co.uk A patented synthesis process demonstrates this approach, where 1,3,5-benzenetriamine is converted to 1,3,5-tri-Boc aminobenzene. This reaction is typically achieved by treating the triamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukgoogle.com The complete deprotection of the Boc groups to regenerate the triamine hydrochloride is accomplished by stirring the protected compound in a mixed solution of ethanol (B145695) and concentrated hydrochloric acid. google.comgoogle.com This protection-deprotection sequence allows for transformations on other parts of a molecule without interference from the highly reactive amine groups.

Another approach involves the formation of imines. For instance, in the synthesis of a hexa-functional monomer, benzophenone imine was used to protect the amino groups of a 1,3,5-triaminobenzene derivative via a Buchwald-Hartwig coupling reaction. dtic.mil This strategy was employed to create a stable precursor for the synthesis of 2D polymers. The deprotection to release the free amine can be achieved under aqueous acidic conditions. dtic.mildtic.mil

Sulfonamides represent another class of highly stable amine protecting groups. orgsyn.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group, for example, is stable across a wide range of reaction conditions but can be removed under relatively mild, specific conditions using fluoride sources like tetrabutylammonium fluoride (TBAF). orgsyn.org While not explicitly documented for 1,3,5-benzenetriamine in the provided sources, such orthogonal protecting groups are essential tools for complex syntheses involving polyfunctional molecules. Orthogonality allows for the selective deprotection of one type of protecting group while others remain intact, a key strategy for sequential, site-selective modifications.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) beilstein-journals.org |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl | Fluoride source (e.g., TBAF) orgsyn.org |

| Benzophenone Imine | - | Benzophenone Imine (with Pd catalyst) | Aqueous Acid dtic.mildtic.mil |

**3.2. Directed N-Alkylation and Arylation Methods

Directly modifying the nitrogen atoms of 1,3,5-benzenetriamine through alkylation or arylation is a powerful method to tune its electronic and physical properties. However, this approach presents significant challenges.

The direct N-alkylation of 1,3,5-triaminobenzene and its simple derivatives is often unsuccessful. This difficulty is primarily attributed to the low stability of the amine compounds, which can be prone to oxidation and other side reactions under standard alkylation conditions. mdpi.com Consequently, alternative synthetic routes are commonly employed to achieve N-alkylated products. A prevalent strategy involves using more stable precursors such as 1,3,5-trihydroxybenzene (phloroglucinol) or 1,3,5-halogenated benzenes. These precursors can be reacted with secondary amines to synthesize the desired N,N,N',N',N'',N''-hexa-alkylated-1,3,5-benzenetriamines. mdpi.com This indirect approach circumvents the stability issues associated with the parent triamine.

Despite the challenges with the parent compound, total N-alkylation has been successfully achieved on more stabilized derivatives. For example, the use of stable methyl triamino-benzene-tricarboxylate allows for the study of complete N-alkylation under standard conditions using alkyl iodides. mdpi.com

The resulting 1,3,5-tris(dialkylamino)benzenes are powerful nucleophiles and have been synthesized and characterized for use in mechanistic studies. acs.orgnih.gov These hexa-alkylated compounds are described as strongly electron-rich aromatic substrates and neutral carbon super nucleophiles. acs.orgnih.gov Their high nucleophilicity makes them valuable model compounds for investigating electrophilic substitution reactions. acs.org The synthesis of these compounds, often achieved through the indirect methods mentioned previously, provides access to a class of molecules with significantly altered electronic properties compared to the parent triamine, making them essential for building advanced molecular architectures.

Electrophilic Coupling Reactions at the Aromatic Core and Amine Centers

The high electron density of the 1,3,5-benzenetriamine core, particularly when N-alkylated, makes it highly susceptible to attack by electrophiles. This reactivity has been exploited to form new C-N and C-C bonds.

The reaction between electron-rich aromatic compounds and arenediazonium salts, known as azo-coupling, has been studied in detail using hexa-alkylated derivatives of 1,3,5-benzenetriamine. The interaction between 1,3,5-tris(N,N-dialkylamino)benzenes and diazonium salts leads to the formation of moderately stable σ-complexes, also known as Wheland intermediates or arenium ions. acs.orgnih.gov

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity and forms this resonance-stabilized carbocation intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comlumenlearning.com A subsequent rapid deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq

In the case of the highly activated 1,3,5-tris(N,N-dialkylamino)benzene systems, these Wheland intermediates are sufficiently stable to be observed and studied. acs.orgnih.gov Research has provided clear evidence that the formation of these Wheland complexes is a reversible process. acs.orgnih.gov The final azo-coupled products can undergo a further attack by other diazonium salts, leading to exchange reactions where a better electrophile replaces a less powerful one in the complex. acs.orgnih.gov This reversibility is a significant mechanistic insight not commonly observed in standard electrophilic aromatic substitutions.

The potent carbon nucleophilicity of 1,3,5-triaminobenzene derivatives enables them to participate in C-C coupling reactions with strongly electron-deficient aromatic substrates. nih.gov These reactions provide a pathway to novel conjugated molecular architectures.

For example, the coupling of 1,3,5-triaminobenzene derivatives with 4,6-dinitrobenzofuroxan (DNBF) resulted in the first characterized examples of a special type of intermediate known as a Wheland-Meisenheimer (WM) intermediate. nih.gov This zwitterionic species contains both a Wheland complex on the nucleophilic triaminobenzene fragment and a Meisenheimer complex on the electrophilic fragment. nih.gov

Similar reactivity has been observed with other electron-deficient partners. The reaction with 2,3,4-trinitrothiophene also provided NMR spectroscopic evidence for the formation of labile Wheland-Meisenheimer intermediates at low temperatures. nih.gov At room temperature, these reactions led to stable, unexpected products arising from the attack of the nucleophile at a different carbon position, resulting in the replacement of a nitro group. nih.gov These C-C coupling reactions highlight the utility of triaminobenzene derivatives in synthesizing complex, all-conjugated structures with potential applications in materials for optoelectronic devices or solar energy conversion. nih.gov

| Electron-Deficient Substrate | Intermediate Observed | Reaction Outcome | Reference |

|---|---|---|---|

| 4,6-Dinitrobenzofuroxan (DNBF) | Wheland-Meisenheimer (WM) Intermediate | Formation of characterized WM intermediate | nih.gov |

| 7-Chloro-4,6-dinitrobenzofuroxan | Not specified | High yield of conjugated C-C coupled product | researchgate.net |

| 2,3,4-Trinitrothiophene | Wheland-Meisenheimer (WM) Intermediate | Stable product via attack at C-4 and nitro group replacement | nih.gov |

| 2-Bromo-3,4,5-trinitrothiophene | Not specified | SNAr substitution product with displacement of bromide | nih.gov |

Halogenation through Diazotization and Sandmeyer-like Reactions

The conversion of the primary aromatic amino groups of 1,3,5-benzenetriamine into halogens is a powerful strategy for creating versatile intermediates. This transformation is typically achieved through a two-step process involving diazotization followed by a copper(I)-catalyzed Sandmeyer reaction. wikipedia.org

The initial step is the diazotization of the triamine. In this process, 1,3,5-benzenetriamine hydrochloride is treated with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. geeksforgeeks.org This reaction must be carried out at low temperatures, typically 0–5 °C, to prevent the premature decomposition of the resulting diazonium salt and to minimize the formation of undesired phenol side products. mnstate.edu The three amino groups are converted into tris(diazonium) salt groups (-N₂⁺), yielding the highly reactive benzene-1,3,5-tris(diazonium) intermediate.

Following diazotization, the Sandmeyer reaction is employed to substitute the diazonium groups with halogens. organic-chemistry.org This reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts. wikipedia.org The choice of the copper(I) salt determines the halogen introduced:

Chlorination: Copper(I) chloride (CuCl) is used to yield 1,3,5-trichlorobenzene.

Bromination: Copper(I) bromide (CuBr) is used to produce 1,3,5-tribromobenzene.

The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂). The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.org Due to its wide applicability, the Sandmeyer reaction is a key method for creating substitution patterns on aromatic rings that are not achievable through direct electrophilic substitution. organic-chemistry.org

| Step | Reaction | Key Reagents | Typical Conditions | Product |

| 1 | Diazotization | 1,3,5-Benzenetriamine HCl, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, aqueous solution | Benzene-1,3,5-tris(diazonium) chloride |

| 2a | Sandmeyer Chlorination | Benzene-1,3,5-tris(diazonium) chloride, Copper(I) chloride (CuCl) | Kept cold initially, then allowed to warm | 1,3,5-Trichlorobenzene |

| 2b | Sandmeyer Bromination | Benzene-1,3,5-tris(diazonium) chloride, Copper(I) bromide (CuBr) | Kept cold initially, then allowed to warm | 1,3,5-Tribromobenzene |

Azide (B81097) Formation and Applications in Click Chemistry

The synthesis of 1,3,5-triazidobenzene from 1,3,5-benzenetriamine provides a powerful C3-symmetric core for use in "click chemistry." This transformation also begins with the diazotization of the triamine, as described previously. The resulting benzene-1,3,5-tris(diazonium) salt is then treated with an azide source, typically sodium azide (NaN₃), to yield the target 1,3,5-triazidobenzene. This reaction allows for the efficient replacement of all three amino groups with highly energetic and reactive azide functionalities. mdpi.com

The resulting 1,3,5-triazidobenzene is an ideal building block for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. wikipedia.org This reaction involves the coupling of an azide with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org While the thermal reaction can proceed, it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.org

Modern click chemistry utilizes metal catalysis to overcome these limitations:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, affording exclusively the 1,4-disubstituted triazole isomer. The reaction is rapid, highly specific, and tolerant of a wide variety of functional groups, allowing it to be performed under mild, often aqueous, conditions. wiley-vch.de

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts direct the cycloaddition to yield the 1,5-disubstituted triazole isomer. wikipedia.orgnih.gov This complementary regioselectivity provides access to a different set of molecular architectures.

By using 1,3,5-triazidobenzene as a trivalent core, three different alkyne-containing molecules can be "clicked" onto the central benzene (B151609) ring. This enables the straightforward synthesis of complex, star-shaped molecules with precise control over their final structure and functionality.

| Reaction Type | Reactants | Catalyst | Key Features | Product Regiochemistry |

| Azide Synthesis | Benzene-1,3,5-tris(diazonium) salt, Sodium Azide (NaN₃) | None | Substitution of diazonium groups with azide groups | 1,3,5-Triazidobenzene |

| CuAAC | 1,3,5-Triazidobenzene, Terminal Alkyne | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | High reaction rate, high yield, exceptional functional group tolerance | 1,4-disubstituted 1,2,3-triazole |

| RuAAC | 1,3,5-Triazidobenzene, Terminal or Internal Alkyne | Ruthenium complex (e.g., Cp*RuCl(PPh₃)₂) | Complements CuAAC, works with internal alkynes | 1,5-disubstituted 1,2,3-triazole |

Functionalization with Amino Acids and Other Biocompatible Moieties

Directly functionalizing the 1,3,5-benzenetriamine core with amino acids and other biocompatible molecules is a key strategy for developing advanced biomaterials and therapeutic scaffolds. This approach leverages the amine groups as anchor points for attaching moieties that can enhance water solubility, introduce biological activity, or facilitate self-assembly into ordered nanostructures.

The most common method for this functionalization is through amide bond formation. The amine groups of 1,3,5-benzenetriamine can be coupled with the carboxylic acid group of N-protected amino acids using standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amines on the benzene ring.

| Biocompatible Moiety | Coupling Chemistry | Common Reagents | Resulting Linkage | Purpose of Functionalization |

| Amino Acids (e.g., Glycine, Alanine) | Amide Coupling | EDC, DCC, HATU, HOBt | Amide Bond | Introduce chirality, peptide sequences for biological recognition |

| Polyethylene Glycol (PEG) | Amidation (with PEG-acid) or Reductive Amination (with PEG-aldehyde) | Coupling reagents or NaBH₃CN | Amide or Amine Bond | Enhance water solubility, increase circulation time, reduce immunogenicity |

| Carbohydrates (e.g., Glucose, Galactose) | Reductive Amination, Isothiocyanate coupling | NaBH₃CN, Thiophosgene | Amine or Thiourea Bond | Target specific cell receptors, improve biocompatibility |

This strategy has been widely explored using related C3-symmetric molecules like benzene-1,3,5-tricarboxamides (BTAs). nih.gov These systems demonstrate the ability to self-assemble into fibrous structures that mimic natural biomaterials. By attaching amino acids or other bioactive ligands to a 1,3,5-tri-functionalized core, researchers can create scaffolds for protein binding, cellular uptake, and tissue engineering applications. nih.gov The modularity of this approach allows for precise control over the density and type of functionalities presented, enabling the design of materials with tailored biological and physical properties. nih.gov

Applications in Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Supramolecular Architectures

The creation of predictable and functional supramolecular structures from BTA-based systems hinges on a deep understanding of the non-covalent interactions that govern their assembly. The core design revolves around programming molecules to spontaneously organize into larger, well-defined architectures.

Hydrogen bonding is the primary directional force responsible for the self-assembly of BTA derivatives. The amide groups, derived from the amine functionalities of the parent 1,3,5-benzenetriamine, are capable of forming a network of strong, directional hydrogen bonds. researchgate.net This typically results in a threefold, helical arrangement of intermolecular hydrogen bonds that drives the formation of one-dimensional, fibrous supramolecular polymers. researchgate.net

The self-assembly process is often cooperative, meaning that the formation of an initial nucleus of aggregated molecules greatly facilitates further growth. nih.gov This nucleation-elongation mechanism is analogous to the formation of biological polymers like actin and leads to highly ordered, shape-persistent structures. nih.gov The strength and pattern of these hydrogen bonds are critical; for instance, studies on amino ester-based BTAs have identified two competing hydrogen bonding patterns:

Amide-Amide (AA): Involves three hydrogen bonds between two molecules and is the productive interaction that leads to the formation of extended BTA stacks. researchgate.netrsc.org

Amide-Carboxylate (AC): Involves six hydrogen bonds between two molecules, forming a more stable dimer that is, however, unfavorable for further polymerization. researchgate.netrsc.org

The balance between these and other interactions dictates the final structure and stability of the assembled architecture.

While the BTA core provides the hydrogen-bonding scaffold, the substituents attached to the amide groups offer a high degree of control over the self-assembly process. Even subtle modifications to these peripheral groups can dramatically alter the morphology and properties of the resulting supramolecular structures. researchgate.net

Key influencing factors include:

Alkyl Chains: The length and nature of alkyl substituents can impact the solubility and packing of the molecules. Long alkyl chains can introduce van der Waals interactions and influence the formation of liquid crystalline phases. researchgate.net

Chirality: Introducing chiral centers, for example, a methyl group in an alkyl side chain, can induce a preferred helicity in the supramolecular polymer. researchgate.netcapes.gov.br The position of the chiral group relative to the BTA core affects the stability of the aggregates. researchgate.net

Amino Acids: Functionalization with amino acids introduces additional hydrogen bonding capabilities, chirality, and potential for hydrophobic or electrostatic interactions, leading to diverse and complex structures. nih.govcore.ac.uk

The following table summarizes research findings on how different molecular modifications affect the final supramolecular assembly.

| Molecular Modification | Substituent Example | Effect on Self-Assembly | Resulting Morphology |

| Amide Connectivity | Inversion of one amide group (iBTA) | Slightly alters hydrogen bonding ability but maintains assembly | Can be co-assembled into fibers with standard BTAs. nih.gov |

| Alkyl Chain Chirality | Chiral methyl group on an n-octyl chain | Induces helical preference; stability depends on methyl position | Liquid crystalline phases and helical aggregates. researchgate.net |

| Terminal Groups | Hydrophilic ethylenediamine (B42938) termini | Promotes solubility in water while forcing hydrophobic interactions | Twisted one-dimensional higher-order nanofibers. nih.gov |

| Amino Acid Type | Glycine vs. Alanine/Phenylalanine/Leucine | Dictates morphological outcome through subtle structural changes | Glycine leads to a gel; other amino acids form solid microspheres. core.ac.uk |

Supramolecular Polymer Formation

The directed self-assembly of BTA derivatives leads to the formation of long, well-defined supramolecular polymers. These structures often take the form of nanofibers or microtubes and can be further organized into more complex hierarchical systems. nih.govrsc.org

BTA molecules are well-known for their ability to self-assemble in aqueous and organic media into defined nanofibers and nanorods. nih.gov This process is driven by the C3-symmetric network of hydrogen bonds. The modularity of the BTA platform allows for the co-assembly of two or more different BTA derivatives into a single fibrous structure. nih.gov This strategy is particularly useful for introducing specific functions into the supramolecular polymer. For example, a small percentage of a BTA monomer functionalized with a fluorescent dye can be co-assembled with a non-functionalized BTA, resulting in fluorescently labeled fibers. nih.gov This approach allows for precise control over the density of functionalities presented on the fiber surface. nih.govrsc.org

Attaching amino acids or short peptide sequences to the BTA core provides a sophisticated method for programming self-assembly behavior, particularly in aqueous environments. nih.govcore.ac.uk The specific amino acids used have a profound impact on the final morphology of the assembly.

Research has shown that small changes to the amino acid can switch the assembly pathway:

A BTA functionalized with glycine was found to form a robust hydrogel composed of fibrous networks. core.ac.uk

In contrast, BTAs functionalized with chiral amino acids such as alanine, phenylalanine, or leucine formed monodisperse, solid microspheres under the same conditions. core.ac.uk

This demonstrates that the subtle steric and hydrophobic differences between amino acid side chains can completely redirect the self-assembly outcome from fibrous to spherical structures. core.ac.uk Furthermore, the hydrophobicity and bulkiness of amino acid residues in BTA-tripeptide derivatives were found to control the packing and morphology of nanofibers in water, with more hydrophobic residues leading to more tightly packed fibers. nih.gov

A significant challenge in functionalizing BTA systems is that achieving mono-functionalization on the C3-symmetric core often requires lengthy and low-yield synthetic procedures. nih.govrsc.org An innovative solution is the use of "inversed amide BTAs" (iBTAs), where the connectivity of one of the three amide linkages to the benzene (B151609) core is inverted (N-centered instead of C-centered). nih.gov

Morphological Control and Patterning in Self-Assembled Systems

The ability to control the shape and structure of materials at the nanoscale is a central goal of supramolecular chemistry. Derivatives of 1,3,5-benzenetriamine, particularly benzene-1,3,5-tricarboxamides (BTAs), are exemplary in this regard, demonstrating remarkable versatility in forming well-defined nanostructures. The morphology of the resulting assemblies can be precisely tuned by modifying the side chains attached to the central benzene core.

Research has shown that these BTA derivatives can self-assemble into a variety of forms, including one-dimensional nanofibers, twisted ribbons, and hollow microtubes. rsc.orgnih.govrsc.org For instance, a series of BTAs with peripheral tertiary N,N-dialkyl-ethylamino substituents were found to self-assemble from aqueous solution upon heating into well-defined microtubular structures. rsc.org The specific morphology is highly dependent on the nature, order, and quantity of amino acids in peptide fragments attached to the BTA core. rsc.org

Further studies have fabricated complex hierarchical superstructures. A BTA derivative containing photoresponsive azobenzene (B91143) units was first self-assembled into nanocolumns, which then organized laterally into a hexagonal columnar liquid crystal phase. nih.gov This demonstrates that molecular-level design can dictate patterning on multiple length scales, leading to advanced functional materials. nih.gov The mechanical properties of these self-assembled structures are also linked to their morphology; while the intrinsic stiffness of different BTA-based nanofibers is similar, their varying diameters can lead to rigidity differences of up to three orders of magnitude. nih.gov

| BTA Derivative | Solvent/Conditions | Observed Morphology | Reference |

|---|---|---|---|

| BTA with N,N-dialkyl-ethylamino substituents | Aqueous solution, upon heating | Supramolecular microtubes | rsc.org |

| BTA-peptide conjugates | Water | Twisted one-dimensional nanofibers | rsc.org |

| BTA with azobenzene (BTA-3AZO) | Cyclohexane-methanol | Nanocolumns, hexagonal columnar and lamello-columnar phases | nih.gov |

| BTA with varied amide connectivity and alkyl substituents | Not specified | Nanofibers with varying diameters | nih.gov |

Formation of Discrete Supramolecular Assemblies

The C3-symmetry of the 1,3,5-benzenetriamine core makes it an ideal candidate for constructing discrete, well-defined supramolecular structures such as cages, 2D networks, and coordination polymers.

Supramolecular cages are discrete, hollow, three-dimensional structures with significant potential in molecular recognition, catalysis, and encapsulation. While the tripodal nature of 1,3,5-benzenetriamine suggests its utility as a paneling unit for cage construction, its direct application in the synthesis of such compounds is not extensively documented in recent literature. The field of supramolecular coordination cages often utilizes other types of rigid organic linkers and metal nodes to achieve the desired closed architectures. acs.org

The direct use of 1,3,5-triaminobenzene has been successfully demonstrated in the on-surface synthesis of two-dimensional (2D) materials. Researchers have fabricated a defect-free and homogeneous honeycomb π-conjugated nanosheet on a gold (Au(111)) surface. researchgate.net This was achieved through the reaction of 1,3,5-triaminobenzene with benzene-1,3,5-tricarboxaldehyde in a pH-controlled aqueous solution. researchgate.net This work highlights the potential of the amine groups to form robust covalent or non-covalent networks, providing a bottom-up route to ordered 2D materials. Similarly, related multitopic linkers, such as benzene-1,4-di(dithiocarboxylate), have been shown to form 2D coordination polymers, further illustrating the utility of the benzene scaffold in creating extended planar networks. nih.govresearcher.life

Coordination polymers are extended networks of metal ions linked by organic ligands. The three amine groups of 1,3,5-benzenetriamine can act as coordination sites (or 'nodes') for metal ions, making it a suitable tripodal linker. While its carboxylate analogue, 1,3,5-benzenetricarboxylic acid (H3BTC), is one of the most widely used linkers in the construction of metal-organic frameworks (MOFs), the triamine offers a nitrogen-based alternative. bohrium.comchemrxiv.org

The potential of the 1,3,5-substituted benzene core as a functional linker is further exemplified by its sulfur analogue, benzene-1,3,5-tri(dithiocarboxylate) (BTDTC³⁻). nih.gov This tritopic linker has been used to synthesize trinuclear Cu(I) and hexanuclear Mo(II) complexes. Electrochemical studies of these complexes suggest that the BTDTC³⁻ ligand facilitates electronic communication between the coordinated metal centers, making it a promising component for functional coordination polymers with applications in electronics and catalysis. nih.gov This suggests similar potential for 1,3,5-benzenetriamine as an electronically active linker.

Investigation of Physical Gelation Induced by Self-Assembly

Physical gels are formed when molecular building blocks self-assemble into an extended network that immobilizes the solvent. This process is a hallmark of many BTA derivatives, which are excellent gelators of both water (hydrogels) and organic solvents (organogels). The primary driving force for gelation is the formation of long, entangled supramolecular fibers through intermolecular hydrogen bonding, which creates the gel network. researchgate.netuni-bayreuth.de

The gelation properties are highly tunable. For example, telechelic polymers end-capped with BTA moieties can form robust hydrogels, with the hydrophobic BTA units phase-separating in water to form the network crosslinks. unistra.fr In organic solvents, certain BTA derivatives have been shown to form gels, with the gelation ability depending on the specific solvent and the side chains on the BTA core. researchgate.net A study using a photoresponsive BTA derivative demonstrated the formation of three-dimensional organogel networks in cyclohexane-methanol solutions, which could be controlled with light. nih.govresearchgate.net These findings underscore how the 1,3,5-benzenetriamine scaffold, when appropriately functionalized, can be used to design smart materials with responsive gelation properties.

| Gelator Type | Solvent | Gel Type | Key Finding | Reference |

|---|---|---|---|---|

| Telechelic polymers with BTA end-caps | Water | Hydrogel | Phase segregation of BTA nanorods induces gelation. | unistra.fr |

| N-(2-methoxyethyl)-N′,N″-di(n-octyl)benzene-1,3,5-tricarboxamide | Various organic solvents | Organogel | Gel formation is solvent-dependent. | researchgate.net |

| BTA with azobenzene (BTA-3AZO) | Cyclohexane-methanol | Organogel | Formation of 3D organogel networks with photoresponsive properties. | nih.govresearchgate.net |

| pH-sensitive BTAs | Water | Hydrogel | Gelation is sensitive to pH changes. | uni-bayreuth.de |

Integration into Advanced Materials and Frameworks

Covalent Organic Frameworks (COFs) as Structural Building Blocks

1,3,5-Benzenetriamine and its derivatives are fundamental structural units in the bottom-up synthesis of Covalent Organic Frameworks (COFs). These crystalline porous polymers are constructed from organic building blocks linked by strong covalent bonds, resulting in pre-designed skeletons and nanopores. The trigonal C3-symmetry of the benzenetriamine core is instrumental in forming extended, porous networks, typically through condensation reactions with complementary aldehyde-based linkers.

Porous Organic Polymers (POPs), a class of materials that includes amorphous and crystalline (COF) structures, are designed by selecting specific monomer geometries and synthetic routes to achieve desired properties. The use of 1,3,5-benzenetriamine derivatives, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), allows for the creation of POPs with high porosity and specific functionalities. researchgate.net

The synthesis of these polymers can be achieved through various methods, including:

Schiff-base condensation: This common reaction involves the condensation of amine-based linkers like TAPB with aldehyde-containing monomers. researchgate.net This approach was used to create poly(Schiff-base) networks, where the geometry of the amine building block significantly influenced the surface area and pore distribution of the final polymer. researchgate.net

Sonogashira-Hagihara cross-coupling: This palladium-catalyzed reaction is used to create Conjugated Microporous Polymers (CMPs). rsc.org While the direct use of 1,3,5-benzenetriamine is less common here, the principle of using 1,3,5-substituted benzene (B151609) nodes to create porous networks is well-established, demonstrating that rational substitution of core units can tune material properties. rsc.org

Amine-anhydride condensation: Microporous polyimides with high surface areas (up to 1454 m² g⁻¹) and narrow pore sizes (5 to 6 Å) have been synthesized by reacting 1,3,5-tris(4-aminophenyl)benzene with pyromellitic dianhydride. researchgate.net

These design strategies lead to POPs with tailored properties for specific applications. For instance, triazine-based CMPs, analogous to benzene-based systems, have been shown to adsorb more CO2 than their benzene counterparts with similar surface areas, a property attributed to the electron-withdrawing nature of the triazine node. rsc.org The high surface area and tunable porosity of these materials make them excellent candidates for gas storage and separation. researchgate.netrsc.org

Table 1: Properties of Porous Organic Polymers Synthesized from 1,3,5-Benzenetriamine Derivatives

| Polymer Name/Type | Monomers | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake | Source |

| Microporous Polyimide (MPI-3) | 1,3,5-tris(4-aminophenyl)benzene, Pyromellitic dianhydride | Polycondensation | Up to 1454 | 16.8 wt% (273 K, 1 bar) | researchgate.net |

| Triazine Network (TNCMP-2) | 1,3,5-Triethynyl-2,4,6-trimethylbenzene, 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine | Sonogashira-Hagihara Coupling | 995 | 1.45 mmol/g (298 K, 1 bar) | rsc.org |

| Poly(Schiff base) (PSN-3) | 1,3,5,7-tetrakis(4-formylphenyl)adamantane, 1,3,5,7-tetrakis(4-aminophenyl)adamantane | Schiff-base Condensation | 865 | 13.6 wt% (273 K, 1 bar) | researchgate.net |

COF membranes are gaining significant interest for molecular separations due to their defined pore structures and high stability. researchgate.netresearchgate.net The fabrication of these membranes often involves interfacial polymerization, where the amine and aldehyde precursors react at the interface of two immiscible liquids or at a liquid-vapor/solid-vapor interface. researchgate.net

A versatile and scalable method involves casting precursor suspensions (e.g., an amine monomer like a benzenetriamine derivative and an aldehyde monomer) followed by heat treatment under controlled humidity. figshare.com This approach allows for the fabrication of free-standing, flexible COF membranes with tunable thickness down to the sub-micron level. figshare.com For example, membranes made from the condensation of 1,3,5-triformylphloroglucinol with various amine monomers have demonstrated high mechanical strength, with a Young's modulus up to 1.7 GPa and a tensile strength up to 60 MPa. figshare.com

The performance of these membranes is exceptional. They exhibit high porosity with Brunauer–Emmett–Teller (BET) surface areas reaching up to 2226 m² g⁻¹. figshare.com In separation applications, they have achieved over 99% rejection of dyes in aqueous solutions through nanofiltration and have shown a separation factor of 11 for H₂/CO₂ gas separation with an H₂ permeance of 2857 GPU. figshare.com Thiol-functionalized COFs prepared from 1,3,5-tris(4-aminophenyl)benzene (TPB) have been incorporated into mixed-matrix membranes (MMMs) with PVDF. mdpi.com These MMMs showed a substantial increase in water flux compared to pure PVDF membranes, demonstrating the potential of these materials in water treatment technologies. mdpi.com

Table 2: Performance Data for COF Membranes

| Membrane Type | Fabrication Method | Key Performance Metric | Value | Application | Source |

| Ketoenamine-linked COF | Precursor casting and heat treatment | BET Surface Area | Up to 2226 m²/g | General Porosity | figshare.com |

| Ketoenamine-linked COF | Precursor casting and heat treatment | Young's Modulus | Up to 1.7 GPa | Mechanical Strength | figshare.com |

| Ketoenamine-linked COF | Precursor casting and heat treatment | Dye Rejection (Nanofiltration) | >99% | Water Purification | figshare.com |

| Ketoenamine-linked COF | Precursor casting and heat treatment | H₂/CO₂ Separation Factor | 11 | Gas Separation | figshare.com |

| TPB-DMTP-COF-SH@PVDF (10% COF) | Mixed-Matrix Membrane | Water Flux | 3289 LMH | Water Treatment | mdpi.com |

Metal-Organic Frameworks (MOFs) as Triamine-Integrated Structures

1,3,5-Benzenetriamine and its functionalized analogues are also employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). alfachemch.com The amine groups can act as coordination sites for metal ions or as functional groups within the pores of the MOF to impart specific properties, such as enhanced CO₂ affinity or catalytic activity. mdpi.com

The synthesis of MOFs containing triamine functionalities can be achieved by reacting a metal salt with an organic linker that incorporates the 1,3,5-triamine core. A notable example is the synthesis of a two-dimensional copper 1,3,5-triamino-2,4,6-benzenetriol metal-organic framework (Cu₃(TABTO)₂-MOF). researchgate.netacs.org In this synthesis, the presence of oxygen was found to be critical; conducting the reaction in air with vigorous stirring prevented the formation of metallic copper as a byproduct. researchgate.netacs.org

Another approach involves using more complex linkers derived from the triamine scaffold, such as 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM). mdpi.com Novel MOFs have been prepared using this TIBM linker with various metal ions including Cu, Cr, and Al. mdpi.com The synthesis integrated imidazole (B134444) rings, which contain secondary and tertiary amines, providing crucial sites for metal coordination. mdpi.com These MOFs exhibit high CO₂ adsorption capacity, with the TIBM-Cu variant showing a capacity of 3.60 mmol/g at 1 bar and 298 K, which is superior to many well-known MOFs like MOF-5 and ZIF-8. mdpi.com

There are several strategies for integrating triamine functionalities into MOF structures:

Direct Synthesis: This is the most common approach, where a linker containing the triamine unit is used directly in the solvothermal or hydrothermal synthesis with a metal salt. The Cu₃(TABTO)₂-MOF and the TIBM-based MOFs are prime examples of this strategy. mdpi.comresearchgate.net The symmetrical arrangement of the functional groups on the linker is crucial for creating high-quality, crystalline materials. mdpi.com

Post-Synthetic Modification (PSM): While not explicitly detailed for 1,3,5-benzenetriamine in the provided context, PSM is a general and powerful strategy to introduce functional groups like amines into a pre-existing MOF structure. This allows for the functionalization of MOFs that cannot be synthesized directly from functionalized linkers.

Step-by-Step Assembly: This method was used to create an amino-functionalized magnetic multi-metal MOF (Fe₃O₄/MIL-101(Al₀.₉Fe₀.₁)/NH₂). researchgate.net This versatile approach allows for the controlled construction of complex, multifunctional MOF composites. researchgate.net

The incorporation of amine groups is a key strategy for enhancing the performance of MOFs, particularly for CO₂ capture. The amine functionalities provide specific binding sites that increase both the capacity and selectivity of CO₂ adsorption. mdpi.com

Applications in Optoelectronic Devices

The unique electronic properties of materials derived from 1,3,5-benzenetriamine have led to their exploration in optoelectronic applications. Derivatives of 1,3,5-benzenetriamine are noted for their use in electroluminescent devices, where their rigid and expanded structures contribute to enhanced operational stability. alfachemch.com

Furthermore, frameworks built from benzenetriamine derivatives can exhibit tunable electrical conductivity. The copper 1,3,5-triamino-2,4,6-benzenetriol MOF (Cu₃(TABTO)₂-MOF), for instance, is an insulator in its as-synthesized form. researchgate.netacs.org However, upon exposure to iodine vapor, the material undergoes a transformation to become a metallic conductor. researchgate.netacs.org This process, known as doping, results in a significant increase in electrical conductivity, reaching 0.78 S cm⁻¹ at 300 K. researchgate.netacs.org This ability to switch from an insulating to a conductive state opens up possibilities for its use in sensors, electronic components, and other energy-related applications. researchgate.netacs.org

Enhancement of Electroluminescent Device Operational Stability with Triamine Derivatives

Derivatives of aromatic amines, including those conceptually similar to 1,3,5-benzenetriamine, are integral to the advancement of organic light-emitting diodes (OLEDs). The stability and operational lifetime of these devices are critical performance metrics. While direct studies on 1,3,5-benzenetriamine hydrochloride derivatives for OLED stability are not extensively documented in publicly available literature, the core principle relies on the creation of stable, rigid molecular structures.

Star-shaped molecules, which can be synthesized from a 1,3,5-substituted core like benzenetriamine, are known to form stable amorphous films, a desirable characteristic for the emissive and charge-transporting layers in OLEDs. For instance, a patent describes 1,3,5-tris(arylamino)benzenes that exhibit high glass transition temperatures and thermal stability, properties that are crucial for preventing the degradation of the organic layers under operational heat, thus enhancing the device's longevity. google.com

Research on 1,3,5-triazine (B166579) derivatives, which share a similar three-fold symmetry, has shown that these compounds can act as effective host materials in phosphorescent OLEDs (PHOLEDs), contributing to improved device performance. mdpi.com The incorporation of carbazole (B46965) moieties onto a central triazine core, for example, has been shown to yield materials with high thermal stability. researchgate.net While triazines are electronically different from benzenetriamine, the structural concept of a central core with radiating functional arms is a common strategy to achieve the necessary stability for OLED applications.

The general approach involves the synthesis of larger, more complex molecules from the basic 1,3,5-benzenetriamine framework. These derivatives are designed to have high thermal and morphological stability, which translates to enhanced operational stability and a longer lifetime for the electroluminescent devices.

Development of Hole-Transporting Materials for Photovoltaic Applications

In the realm of photovoltaic technology, particularly perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. The efficiency and stability of the solar cell are highly dependent on the properties of the HTM.

1,3,5-Benzenetriamine serves as a promising core for the synthesis of star-shaped HTMs. The tripodal arrangement of amine groups allows for the creation of three-dimensional molecules that can facilitate efficient intermolecular charge transport pathways. A United States patent details the synthesis of novel 1,3,5-tris(arylamino)benzenes. google.com These compounds are noted for their suitable oxidation potentials (around 0.5-0.6 V), which is a key parameter for efficient hole injection from the perovskite layer. The patent also highlights their excellent reversibility in oxidation-reduction processes and high glass transition temperatures, indicating good thermal and electrochemical stability, which are critical for the long-term performance of solar cells. google.com

While specific performance data of these 1,3,5-tris(arylamino)benzenes in PSCs is not provided in the patent, research on analogous structures provides insight into their potential. For example, star-shaped HTMs based on a 1,3,5-triphenylbenzene (B1329565) core have been synthesized and tested in perovskite solar cells, achieving power conversion efficiencies (PCEs) of up to 12.14%. researchgate.net These molecules, while having a different core, demonstrate the viability of the star-shaped design in achieving good photovoltaic performance.

The synthesis of such HTMs typically involves the reaction of 1,3,5-benzenetriamine with various aromatic halides through cross-coupling reactions to build up the desired molecular architecture. The properties of the final HTM can be tuned by modifying the peripheral aromatic groups.

Table 1: Properties of a Patented 1,3,5-Tris(arylamino)benzene Derivative

| Property | Value | Reference |

| Oxidation Potential | ~0.5-0.6 V | google.com |

| Reversibility | Excellent | google.com |

| Glass Transition Temp. | High | google.com |

| Film Formation | Stable amorphous film | google.com |

Polymeric Materials Beyond Frameworks (e.g., Resins, Adhesives)

The primary amine groups of 1,3,5-benzenetriamine make it a suitable candidate for use as a curing agent or cross-linker in the production of polymeric materials like epoxy resins and adhesives. The three reactive sites on the benzene ring can lead to the formation of a highly cross-linked, three-dimensional polymer network. This high cross-link density can impart desirable properties to the final material, such as high thermal stability and mechanical strength.

In the context of epoxy resins, amine-based curing agents react with the epoxide groups of the resin in a ring-opening addition reaction. google.com The use of a tri-functional amine like 1,3,5-benzenetriamine would result in a rigid and robust network structure. While specific data on epoxy resins cured with 1,3,5-benzenetriamine is scarce in scientific literature, the principles of epoxy chemistry suggest that it would act as a hardener, likely requiring elevated temperatures for curing due to its aromatic nature. The resulting thermoset polymer would be expected to exhibit a high glass transition temperature (Tg) and good chemical resistance.

The properties of such a cured epoxy resin can be inferred from studies on other aromatic amines. For example, aromatic amines are known to produce cured epoxies with greater heat and chemical resistance compared to aliphatic amines. researchgate.net

Table 2: Expected Properties of Epoxy Resins Cured with 1,3,5-Benzenetriamine

| Property | Expected Characteristic | Rationale |

| Cross-link Density | High | Tri-functional amine |

| Thermal Stability | High | Aromatic structure, high cross-linking |

| Mechanical Strength | High | Rigid, cross-linked network |

| Curing Conditions | Elevated Temperature | Lower reactivity of aromatic amines |

The hydrochloride form of 1,3,5-benzenetriamine would likely need to be neutralized to the free amine before it can be effectively used as a curing agent, as the amine hydrochlorides are generally not reactive with epoxides.

Role in Catalysis and Organic Reaction Development

Heterogeneous Catalysis Applications

The arrangement of amino groups on the benzene (B151609) ring allows 1,3,5-benzenetriamine to act as a versatile linker in the construction of porous materials, which can serve as robust heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, including their high surface area, tunable pore size, and the chemical nature of their internal surfaces, make them highly attractive for catalytic applications. 1,3,5-Benzenetriamine is utilized as a building block for creating these supramolecular structures. researchgate.net The amino groups of the benzenetriamine linker can be post-synthetically modified or can directly participate in catalytic processes.

While direct catalytic data for MOFs derived specifically from 1,3,5-benzenetriamine hydrochloride is limited in readily available literature, the broader class of amine-functionalized MOFs has been extensively studied. For instance, aminated linkers in MOFs have been shown to enhance photocatalytic activity. unc.edunih.govresearchgate.net A study on MIL-125, a titanium-based MOF, demonstrated that incorporating amino-functionalized linkers (similar in function to 1,3,5-benzenetriamine) increased the rate of photocatalytic oxidation of benzyl (B1604629) alcohol. unc.edunih.govresearchgate.net This suggests that MOFs constructed with 1,3,5-benzenetriamine could exhibit similar enhanced catalytic properties. The basicity of the amine groups can also be exploited for base-catalyzed reactions. For example, amino-functionalized MOFs have been shown to be effective catalysts for the Knoevenagel condensation, where the amine groups act as basic sites to facilitate the reaction. nih.gov

Porous organic polymers (POPs), which are related to MOFs, have also been synthesized using triazine-based building blocks, which share structural similarities with 1,3,5-benzenetriamine derivatives. These materials have shown promise in dye adsorption and in catalyzing Henry reactions after modification with copper(II). mdpi.comresearchgate.net

Although there is no direct report on the use of 1,3,5-benzenetriamine hydrochloride-derived MOFs for biodiesel production, research on structurally related MOFs provides strong evidence for their potential in this area. Biodiesel is typically produced through the transesterification of triglycerides or the esterification of free fatty acids. MOFs have emerged as promising heterogeneous catalysts for these processes.

A notable example is the use of a copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC) MOF, also known as HKUST-1, as a catalyst for biodiesel production. This MOF, which features a benzenoid core similar to 1,3,5-benzenetriamine, has demonstrated significant catalytic activity. In one study, a Cu-BTC MOF synthesized via a solvothermal method was used to catalyze the esterification of oleic acid with methanol, achieving a biodiesel yield of 78.8%. researchgate.net Another study reported a similar yield of 78.6% for biodiesel production using a Cu-BTC MOF. researchgate.net

The catalytic activity of these MOFs is often attributed to the Lewis acidic metal sites within the framework. The performance of such catalysts can be influenced by various factors, including reaction temperature, catalyst loading, and the molar ratio of reactants.

Table 1: Catalytic Performance of a Structurally Related MOF in Biodiesel Production

| Catalyst | Reaction | Reactants | Yield (%) | Reference |

| Copper benzene-1,3,5-tricarboxylate (Cu-BTC) | Esterification | Oleic Acid, Methanol | 78.8 | researchgate.net |

| Copper benzene-1,3,5-tricarboxylate (Cu-BTC) | Transesterification | Not Specified | 78.6 | researchgate.net |

Facilitation of Novel Organic Reactions and Mechanistic Studies

The unique electronic and structural properties of 1,3,5-benzenetriamine and its derivatives can be harnessed to facilitate novel organic reactions. The presence of multiple amine groups allows for the compound to act as a multidentate ligand or as a scaffold for constructing more complex catalytic environments.

While specific mechanistic studies detailing the role of 1,3,5-benzenetriamine hydrochloride as a catalyst are not extensively documented, the general principles of amine catalysis are well-established. Amines can act as nucleophilic catalysts, Brønsted bases, or as precursors to organocatalysts. For instance, the amine groups in 1,3,5-benzenetriamine can initiate reactions like the Knoevenagel condensation by deprotonating an active methylene (B1212753) compound, thereby forming a carbanionic intermediate that can then react with an aldehyde or ketone. nih.gov A proposed mechanism for a Knoevenagel condensation catalyzed by an amino-bifunctional framework involves the metal centers acting as Lewis acids to activate the carbonyl group, while the amine groups act as basic sites to deprotonate the malononitrile. nih.gov

Furthermore, the reaction of hydroxyl radicals with methylated benzenes, including 1,3,5-trimethylbenzene (a structural analogue), has been the subject of kinetic and mechanistic studies. rsc.org These studies provide insight into the reactivity of the benzene core and the formation of adducts, which is fundamental to understanding how these molecules might behave in more complex reaction environments. rsc.org

Precursors for Complex Heterocyclic Systems (e.g., 1,3,5-Triazepines and Benzo[f]unc.edursc.orgrsc.orgtriazepines)

1,3,5-Benzenetriamine hydrochloride serves as a valuable starting material for the synthesis of complex heterocyclic systems due to the reactive nature of its three amino groups. These heterocycles are of interest in medicinal chemistry and materials science.

A recent review has highlighted various strategies for the synthesis of seven-membered ring 1,3,5-triazepine and benzo[f] unc.eduresearchgate.netnih.govtriazepine derivatives. unc.edu These methods include cyclo-condensation, cyclization, and other ring-forming reactions. unc.edu Although the review does not exclusively focus on 1,3,5-benzenetriamine as the starting material, the synthetic routes described often involve precursors with multiple amine functionalities, making 1,3,5-benzenetriamine a logical and potential substrate for such transformations.

For example, the synthesis of 1,3,5-triazepane-2,4-dione (B14576893) derivatives has been achieved through the condensation of ethane-1,2-diamine with urea. unc.edu By analogy, the reaction of 1,3,5-benzenetriamine with appropriate dielectrophiles could lead to the formation of benzo-fused triazepine systems. The synthesis of 2-phenyl-1H-benzo[f] unc.eduresearchgate.netnih.govtriazepine derivatives has been reported from the reaction of o-phenylenediamine (B120857) with an amidinium salt, showcasing a double nucleophilic attack from the diamine. unc.edu This suggests that the three amino groups of 1,3,5-benzenetriamine could potentially react in a similar manner to form more complex, fused heterocyclic structures.

Theoretical and Computational Investigations of 1,3,5 Benzenetriamine Hydrochloride Systems

Electronic Structure Analysis and Ground State Characterization